molecular formula C20H30N4O B3815815 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine

Cat. No. B3815815
M. Wt: 342.5 g/mol
InChI Key: YSKFTIPLAZEPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine is a chemical compound that has been synthesized and studied for its scientific research applications. This compound is a member of the azocane class of compounds, which have been shown to have potential therapeutic effects in various diseases.

Mechanism of Action

The exact mechanism of action of 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in cells, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects
1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines in the colon of mice with colitis. Additionally, it has been shown to protect dopaminergic neurons in the substantia nigra of rats with Parkinson's disease. Furthermore, this compound has been shown to induce apoptosis in cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine in lab experiments is its potential therapeutic effects in various diseases. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its unknown toxicity profile, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine. One direction is to further investigate its potential therapeutic effects in various diseases, including inflammatory bowel disease, Parkinson's disease, and cancer. Another direction is to elucidate its exact mechanism of action, which may lead to the development of more targeted therapies. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, more studies are needed to determine the toxicity profile of this compound, which may be important for its potential clinical use.

Scientific Research Applications

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine has been studied for its potential therapeutic effects in various diseases. One study showed that this compound has anti-inflammatory effects in a mouse model of colitis. Another study demonstrated that it has neuroprotective effects in a rat model of Parkinson's disease. Additionally, this compound has been shown to have antitumor activity in vitro against several cancer cell lines.

properties

IUPAC Name

1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]-N-[(5-methylfuran-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-15-9-10-18(25-15)13-21-16(2)19-14-22-20(23-17(19)3)24-11-7-5-4-6-8-12-24/h9-10,14,16,21H,4-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKFTIPLAZEPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(C)C2=CN=C(N=C2C)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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